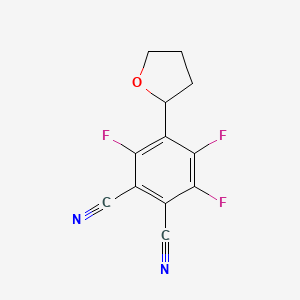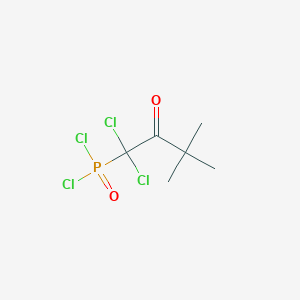
(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of two chlorine atoms, a phosphonic dichloride group, and a 3,3-dimethyl-2-oxobutyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride typically involves the chlorination of precursor compounds. One common method is the chlorination of dimethyl methylphosphonate using thionyl chloride, which is catalyzed by various amines . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. The use of sulfuryl chloride as an oxidizing agent is another method employed in the synthesis . These methods are optimized for efficiency and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include thionyl chloride, sulfuryl chloride, and various nucleophiles. The reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of chlorine atoms can lead to the formation of phosphonic acid derivatives, while oxidation reactions can produce different phosphonic compounds.
Wissenschaftliche Forschungsanwendungen
(1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives.
Biology: The compound’s reactivity makes it useful in biochemical studies, where it can be used to modify biomolecules.
Medicine: Research into its potential medicinal applications is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of various industrial chemicals, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of (1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride involves its reactivity with nucleophiles and other chemical species. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in substitution reactions, the chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylphosphonyl dichloride: Similar in structure but with different reactivity and applications.
Dimethyl methylphosphonate: A precursor used in the synthesis of (1,1-Dichloro-3,3-dimethyl-2-oxobutyl)phosphonic dichloride.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
61211-67-4 |
|---|---|
Molekularformel |
C6H9Cl4O2P |
Molekulargewicht |
285.9 g/mol |
IUPAC-Name |
1,1-dichloro-1-dichlorophosphoryl-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C6H9Cl4O2P/c1-5(2,3)4(11)6(7,8)13(9,10)12/h1-3H3 |
InChI-Schlüssel |
YOIFZIOETOAPDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C(P(=O)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14592295.png)


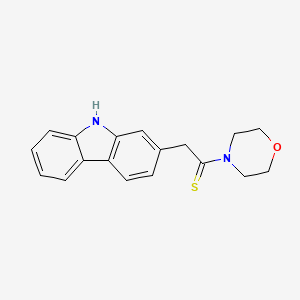
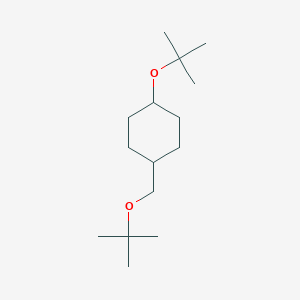

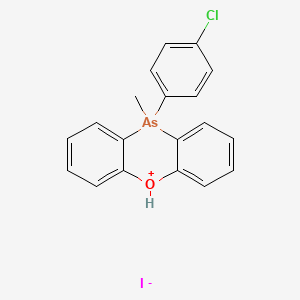
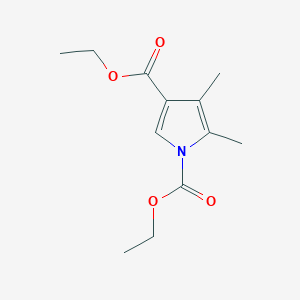
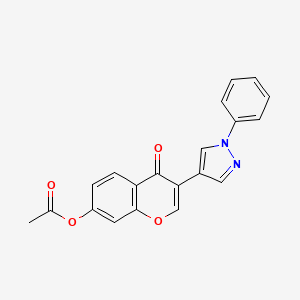
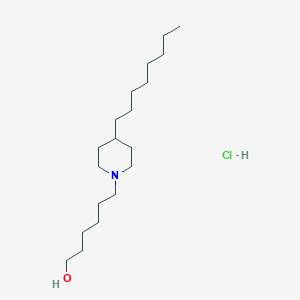
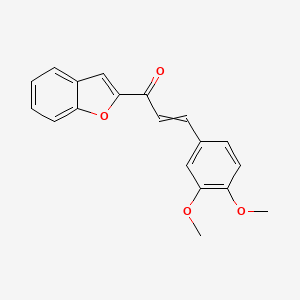
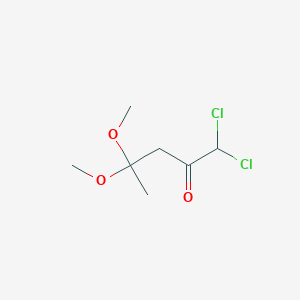
![Butanamide, N-[5-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14592361.png)
